

Spectroscopic Data of 2-Iodo-9H-fluorene: A Technical Guide

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Compound of Interest

Compound Name: **2-Iodo-9H-fluorene**

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Iodo-9H-fluorene**, a key intermediate in organic synthesis and materials science. The document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data in a structured format, outlines detailed experimental protocols for data acquisition, and includes a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the known ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **2-Iodo-9H-fluorene**. It is important to note that a complete, publicly available, and fully assigned high-resolution dataset is not readily accessible in the cited literature. The data presented here is compiled from available spectral databases and literature mentions.

^1H NMR Data

While a complete peak list with assignments and coupling constants is not available in the searched literature, general spectral regions have been identified.

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.5 - 8.0	Multiplet	Aromatic protons adjacent to the iodine atom. [1]

Note: The remaining aromatic protons and the methylene protons at the C9 position would appear in the aromatic and aliphatic regions of the spectrum, respectively. For comparison, the methylene protons of the parent 9H-fluorene appear at approximately 3.9 ppm.

¹³C NMR Data

A key feature of the ¹³C NMR spectrum of **2-Iodo-9H-fluorene** is the signal for the carbon atom directly bonded to the iodine.

Chemical Shift (δ) ppm	Assignment
~90 - 100	C-I (Carbon bearing the iodine atom). [1]

Note: The other carbon signals for the fluorene backbone would be expected in the typical aromatic region (approximately 110-150 ppm) and the aliphatic region for the C9 carbon (around 37 ppm in the parent fluorene).

Infrared (IR) Spectroscopy Data

A complete list of IR absorption peaks for **2-Iodo-9H-fluorene** is not detailed in the available search results. However, the spectra are available in databases, and the characteristic absorptions for the fluorene core and the C-I bond are expected.

Wavenumber (cm^{-1})	Functional Group
~3050 - 3000	C-H stretch (aromatic)
~2950 - 2850	C-H stretch (aliphatic, CH_2)
~1600, ~1450	C=C stretch (aromatic)
~750 - 700	C-H bend (aromatic, ortho-disubstituted-like pattern)
~600 - 500	C-I stretch

Experimental Protocols

The following sections detail the general methodologies for acquiring NMR and IR spectra of solid organic compounds like **2-Iodo-9H-fluorene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to determine the chemical structure and environment of the nuclei.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-20 mg of **2-Iodo-9H-fluorene** for ^1H NMR and 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.
 - Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
 - The solution should be free of any particulate matter.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and optimize the spectral resolution.
- Data Acquisition:
 - ^1H NMR:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Set the appropriate spectral width, number of scans, and relaxation delay.

- ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Due to the low natural abundance and lower gyromagnetic ratio of ^{13}C , a larger number of scans and a suitable relaxation delay are typically required to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
 - Perform baseline correction.
 - Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

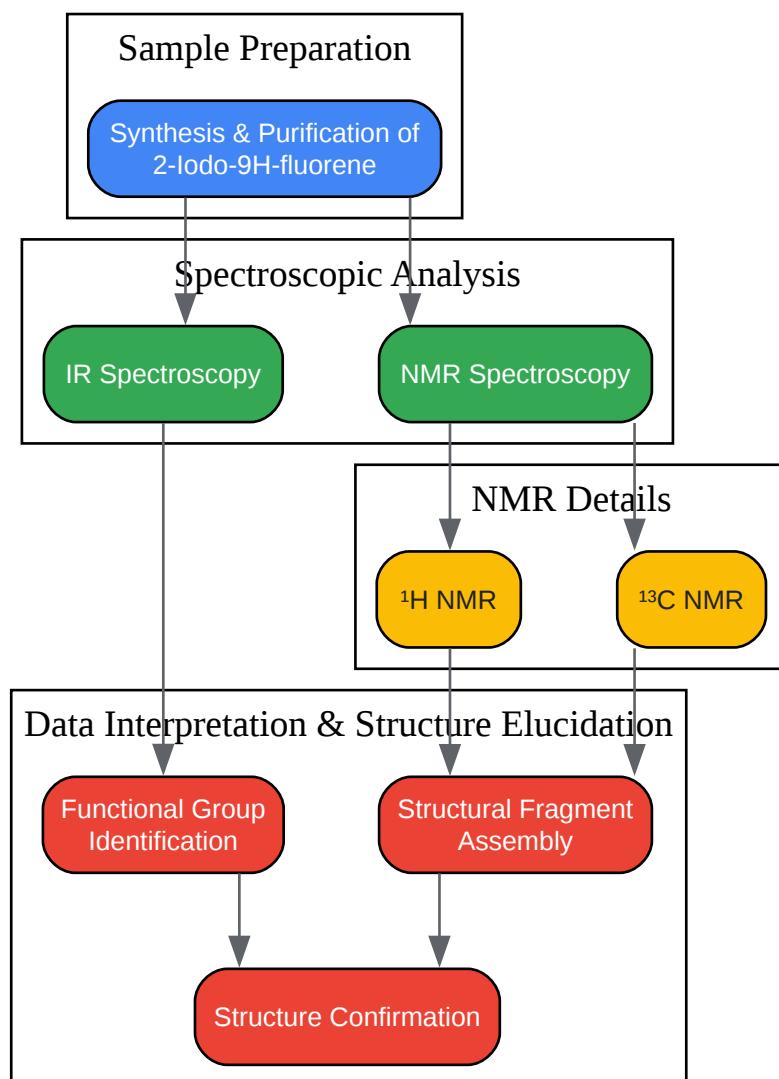
Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of solid **2-Iodo-9H-fluorene** powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Instrument Setup:

- Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Data Acquisition:
 - Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
 - Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing:
 - The software will automatically perform the background subtraction.
 - Identify the wavenumbers of the absorption peaks in the spectrum.
 - Correlate the observed absorption bands with known functional group frequencies.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **2-Iodo-9H-fluorene**.



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Spectroscopic analysis workflow for **2-Iodo-9H-fluorene**.

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References

- 1. 2-Iodo-9H-fluorene | 2523-42-4 | Benchchem [benchchem.com]

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